BAY-405

Kinase selectivity MAP4K1 ROCK2

BAY-405 (compound is a highly optimized, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1/HPK1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor signaling. Discovered through systematic structure-activity relationship (SAR) optimization of an azaindole-based lead series by Bayer AG, BAY-405 achieves nanomolar biochemical potency (MAP4K1 IC₅₀ = 6 nM human, 13 nM mouse) and sub-micromolar cellular target engagement (pSLP76 IC₅₀ = 0.63 μM in human primary PBMCs).

Molecular Formula C25H23F5N4O3
Molecular Weight 522.5 g/mol
Cat. No. B15614765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-405
Molecular FormulaC25H23F5N4O3
Molecular Weight522.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H23F5N4O3/c26-16-9-14(34-22-33-12-23(13-36-22)4-7-35-8-5-23)10-17(27)20(16)37-18-1-6-31-21-19(18)15(11-32-21)24(2-3-24)25(28,29)30/h1,6,9-11H,2-5,7-8,12-13H2,(H,31,32)(H,33,34)
InChIKeyFXMIIWBGTCDJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BAY-405: A Selective Azaindole-Based MAP4K1 (HPK1) Inhibitor for Immuno-Oncology Research and Procurement


BAY-405 (compound 38) is a highly optimized, ATP-competitive small-molecule inhibitor of mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1/HPK1), a serine/threonine kinase that functions as a negative regulator of T-cell receptor signaling [1]. Discovered through systematic structure-activity relationship (SAR) optimization of an azaindole-based lead series by Bayer AG, BAY-405 achieves nanomolar biochemical potency (MAP4K1 IC₅₀ = 6 nM human, 13 nM mouse) and sub-micromolar cellular target engagement (pSLP76 IC₅₀ = 0.63 μM in human primary PBMCs) [1]. The compound features a spiro-tetrahydropyran oxazine motif that confers a ROCK2 selectivity ratio of 130 and an overall kinase selectivity score of S(80%, 1 μM) = 0.080 against a panel of 373 kinases [1][2]. BAY-405 is orally bioavailable, demonstrates T-cell-dependent antitumor efficacy in syngeneic mouse models, and overcomes the immunosuppressive effects of PGE2 and TGFβ in the tumor microenvironment [1].

Why Generic HPK1/MAP4K1 Inhibitors Cannot Substitute for BAY-405 in Immuno-Oncology Research


MAP4K1 inhibitors are not interchangeable because the target sits at the intersection of T-cell activation and cardiovascular safety pharmacology: inhibition of the closely related ROCK2 kinase produces dose-dependent hypotension, while broad kinase promiscuity drives genotoxicity (positive micronucleus test) and tolerability liabilities [1]. Early azaindole leads such as compound 1 (BAY-755) displayed 40-fold greater potency for ROCK2 (IC₅₀ = 2 nM) than for MAP4K1 (IC₅₀ = 82 nM) [1]. The advanced predecessor compound 12 achieved favorable oral bioavailability (F = 69%) but was abandoned because residual ROCK2 activity produced a 10–30% reduction in mean arterial blood pressure in rats and a positive MNT signal [1]. BAY-405 was specifically engineered through iterative oxazine and C3-azaindole optimization to simultaneously satisfy kinase selectivity (S = 0.080), chemical stability across pH 1–7, and acceptable rodent PK (CLb = 1.5 L/h/kg, F = 38%) — a multi-parameter profile not replicated by earlier series members or structurally distinct HPK1 chemotypes [1][2].

Quantitative Differentiation Evidence for BAY-405 Versus Closest MAP4K1 Inhibitor Comparators


Kinase Selectivity Score: BAY-405 vs. Lead Compound 1 (BAY-755) in a 373-Kinase Panel

BAY-405 demonstrates a substantially improved kinase selectivity profile compared with the original azaindole lead compound 1 (BAY-755), the starting point of the optimization campaign. Against an external panel of 373 kinases at 1 μM, BAY-405 achieved a selectivity score S(80% inhibition) of 0.080, versus S = 0.13 for compound 1, representing a 38% reduction in the fraction of off-target kinases inhibited [1]. Critically, while compound 1 inhibited ROCK2 (IC₅₀ = 2 nM) with approximately 40-fold greater potency than MAP4K1 (IC₅₀ = 82 nM), BAY-405 reversed this selectivity liability, achieving a ROCK2/MAP4K1 IC₅₀ ratio of 130, with MAP4K1 remaining the most potently inhibited kinase in the panel [1][2].

Kinase selectivity MAP4K1 ROCK2 off-target profiling

In Vivo Cardiovascular Safety: BAY-405 Eliminates the ROCK2-Driven Hypotension Observed with Compound 12

The predecessor compound 12, which combined favorable oral bioavailability (F = 69%) with poor ROCK2 selectivity, produced dose-dependent hypotension in an in vivo rat telemetry study, with mean arterial blood pressure (MAP) reductions of 10%, 15%, and 30% relative to baseline at single oral doses of 15, 30, and 60 mg/kg, respectively [1]. Compound 12 also yielded a positive micronucleus test (MNT) and multiple toxicities at low multiples in a 14-day repeat-dose rat tolerability study, findings attributed to its inadequate kinase selectivity profile [1]. BAY-405, with its ROCK2 selectivity ratio of 130 and negative MNT and AMES test results, was specifically engineered to eliminate these liabilities while preserving in vivo MAP4K1 target engagement and efficacy [1].

Cardiovascular safety ROCK2 selectivity mean arterial pressure in vivo telemetry

Oral Pharmacokinetic Profile: BAY-405 Balances Clearance and Bioavailability Relative to Compound 11

The preceding lead compound 11 was the first azaindole analog to achieve MAP4K1 potency exceeding ROCK2 potency (IC₅₀ = 3 nM against MAP4K1), but it suffered from high in vivo clearance (CLb = 3.7 L/h/kg) and only moderate oral bioavailability (F = 26%) in male Wistar rat [1]. Through introduction of the spiro-tetrahydropyran oxazine motif, BAY-405 reduced in vivo clearance to CLb = 1.5 L/h/kg (a 2.5-fold improvement) while improving oral bioavailability to F = 38% (formulation-dependent range: 16–38%) [1]. This PK profile achieves meaningful oral exposure for preclinical efficacy studies while avoiding the toxicity-associated profile of compound 12 (CLb = 1.3 L/h/kg, F = 69%) [1].

Oral bioavailability pharmacokinetics in vivo clearance rat PK

Chemical and Plasma Stability: BAY-405 Versus the Hydrolytically Labile Compound 12

Compound 12 exhibited rapid degradation under both acidic and basic conditions: the trifluoromethyl group at the C3 position of the azaindole was base-labile, while protonation of the oxazine under acidic conditions triggered a cascade of ring rearrangement and hydrolysis [1]. ¹H NMR analysis of compound 12 samples exposed to pH 1 revealed rapid degradation of parent signals, and compound 12 also displayed plasma instability [1]. In contrast, BAY-405 demonstrated excellent chemical stability at pH 1 and pH 7, minor instability only at pH 10, and no detectable degradation in rat or human plasma after incubation [1].

Hydrolytic stability plasma stability oxazine formulation compatibility

Cellular Target Engagement: BAY-405 pSLP76 Inhibition in Primary Human PBMCs Versus the Clinical Candidate PF-07265028

Cellular target engagement, measured by inhibition of SLP76 phosphorylation (pSLP76) at Ser376 downstream of TCR stimulation, is a proximal pharmacodynamic biomarker of MAP4K1 inhibition. BAY-405 achieves a pSLP76 IC₅₀ of 0.63 μM (630 nM) in human primary peripheral blood mononuclear cells (PBMCs) [1]. The clinical-stage HPK1 inhibitor PF-07265028 (Pfizer, Phase 1 NCT05233436) has been reported with a pSLP76 IC₅₀ of 17 nM [2]. Direct quantitative comparison is confounded by different assay formats and cell systems; however, the data illustrate that BAY-405 occupies a distinct potency band within the HPK1 inhibitor landscape — less potent in cellular assays than PF-07265028, but with extensive selectivity and DMPK characterization that supports its utility as a well-validated chemical probe for preclinical immuno-oncology research [1].

Cellular potency pSLP76 target engagement PBMC clinical comparator

MAP4K Family Selectivity: BAY-405 MAP4K3 Liability as a Caveat for Experimental Design

Within the MAP4K kinase family, BAY-405 exhibits a modest selectivity ratio of 6.5 over MAP4K3 (also known as GLK), a closely related kinase that plays a role in T-cell immune responses as demonstrated by knockout mouse studies [1][2]. This represents a potential pharmacological confound for experiments requiring clean MAP4K1-specific inhibition, as some degree of MAP4K3 co-inhibition may contribute to or modulate the observed T-cell phenotype. In the broader MAP4K family context, other HPK1 inhibitors have reported selectivity ratios exceeding 100-fold (e.g., HPK1-IN-54 with >100-fold MAP4K family selectivity ), though cross-assay comparisons are not standardized.

MAP4K family selectivity MAP4K3 GLK immune function selectivity ratio

Recommended Research and Procurement Application Scenarios for BAY-405 Based on Quantitative Evidence


Preclinical In Vivo Immuno-Oncology Efficacy Studies Requiring Oral MAP4K1 Inhibition Without Cardiovascular Confounds

BAY-405 is the preferred azaindole-based MAP4K1 inhibitor for syngeneic mouse tumor models where oral dosing is required and where ROCK2-driven hypotension would confound efficacy readouts or compromise animal welfare. Its ROCK2 selectivity ratio of 130 and negative MNT profile [1] directly address the cardiovascular and genotoxicity liabilities that caused the failure of compound 12. Oral dosing at 1.0 mg/kg in a water/solutol/EtOH (50/40/10) vehicle provides measurable exposure (F = 16–38% in rat) [1], and the compound's chemical stability at pH 1–7 ensures formulation integrity during preparation and gastrointestinal transit [1]. The paper demonstrates T-cell-dependent antitumor efficacy in the 4T1 syngeneic model, with enhanced activity when combined with PD-L1 blockade [1].

In Vitro T-Cell Activation and Cytokine Secretion Assays Requiring a Well-Characterized MAP4K1 Chemical Probe

For primary human T-cell assays measuring cytokine release (IL-2, IFNγ), pSLP76 inhibition, or reversal of PGE2/TGFβ-mediated immunosuppression, BAY-405 provides a chemical probe with an extensively documented selectivity profile. Its pSLP76 IC₅₀ of 0.63 μM in human primary PBMCs and MAP4K1 biochemical IC₅₀ of 6 nM allow researchers to select concentrations that achieve meaningful target engagement while being mindful of the 6.5-fold MAP4K3 selectivity window [1][2]. The published crystal structure (PDB: 8PAR) [3] confirms the binding mode and supports structure-based interpretation of SAR data. Researchers should include a structurally matched inactive analog or MAP4K1-knockout control to rule out MAP4K3-driven effects on cytokine readouts.

Combination Immunotherapy Studies Leveraging MAP4K1 Inhibition with Checkpoint Blockade

The J. Med. Chem. 2024 publication demonstrates that BAY-405-mediated MAP4K1 inhibition synergizes with PD-L1 checkpoint blockade in the 4T1 syngeneic tumor model, producing antitumor efficacy superior to either single-agent treatment [1]. This evidence position BAY-405 as a tool compound for investigating the mechanistic complementarity between intracellular immune checkpoint inhibition (MAP4K1) and extracellular checkpoint blockade (PD-1/PD-L1 axis). The compound's oral bioavailability and acceptable PK profile enable convenient combination dosing schedules in mouse models. The selectivity profile — good selectivity against TCR-signaling kinases (ZAP70, Lck, Fyn, Itk, Jak1/2/3) [2] — supports the interpretation that combination benefit stems specifically from MAP4K1 pathway modulation rather than off-target immune kinase inhibition.

Chemical Biology Studies Requiring a Structurally Enabled HPK1 Inhibitor with Crystallographic Data

For structure-based drug design, computational modeling, or biophysical assay development targeting the MAP4K1 ATP-binding site, BAY-405 is supported by a high-resolution co-crystal structure (PDB ID: 8PAR, 2.60 Å resolution) [3]. The structure reveals the bidentate hydrogen bond interaction of the urea moiety with Asp101, the spiro-tetrahydropyran oxazine orientation in the ribose pocket, and the C3-trifluoromethyl-cyclopropyl group facing the gatekeeper methionine [1]. This structural information, combined with the comprehensive SAR tables published in the primary reference (Tables 1–7), makes BAY-405 an ideal reference ligand for MAP4K1 binding assays, competition experiments, and fragment-based screening campaigns. The compound's Kd of 19.7 nM by SPR [2] provides a benchmark for biophysical assay validation.

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